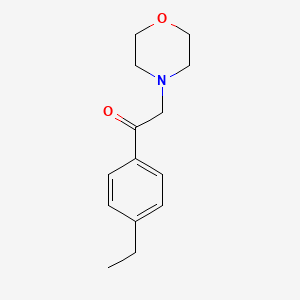![molecular formula C11H9Cl3N2O B1519478 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride CAS No. 1171554-19-0](/img/structure/B1519478.png)
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Vue d'ensemble
Description
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H8Cl2N2O•HCl, and it has a molecular weight of 291.56 .
Molecular Structure Analysis
The molecular structure of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride consists of a pyridine ring with two chlorine atoms at the 3 and 5 positions. This ring is connected through an oxygen atom to an aniline group. The entire molecule is associated with a hydrochloride group .Applications De Recherche Scientifique
Polymerization and Material Science Polyaniline and polypyrrole have been extensively studied for their conductive properties. Research comparing the oxidation of aniline with pyrrole shows that different oxidizing conditions lead to materials with varying conductivities, highlighting the potential of aniline derivatives in creating conductive polymers. These materials are significant for applications in electronics, coatings, and as anti-corrosion agents (Blinova et al., 2007).
Corrosion Inhibition The study of corrosion inhibition properties of pyridine derivatives, including those similar to 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride, on mild steel in hydrochloric acid has shown that these compounds can effectively inhibit corrosion. This finding is significant for protecting metals in industrial applications, underscoring the utility of such compounds in materials science (Xu et al., 2015).
Chemical Synthesis and Catalysis Aniline derivatives are crucial in the synthesis of complex molecules. Research into the selective bromination of aniline derivatives has shown the potential of these compounds in facilitating targeted chemical modifications, which is invaluable in pharmaceutical synthesis and the development of fine chemicals (Onaka & Izumi, 1984).
Environmental Applications The oxidation of aniline compounds, including those structurally related to 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride, has been studied for environmental applications, such as the treatment of pollutants in water. These studies provide insights into how such compounds can be utilized in environmental remediation processes (Sauleda & Brillas, 2001).
Electroluminescence and Photophysics Compounds similar to 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride have been explored for their electroluminescence properties. This research is particularly relevant for the development of materials for organic light-emitting diodes (OLEDs) and other photonic devices, showcasing the versatility of aniline derivatives in advanced technology applications (Vezzu et al., 2010).
Propriétés
IUPAC Name |
4-(3,5-dichloropyridin-2-yl)oxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O.ClH/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9;/h1-6H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQMSARVDLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




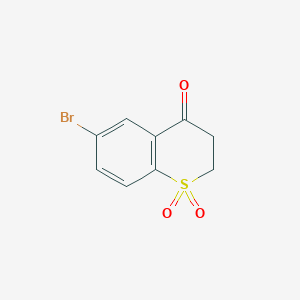
![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
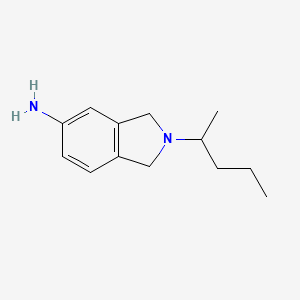
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
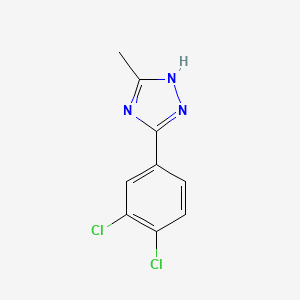
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
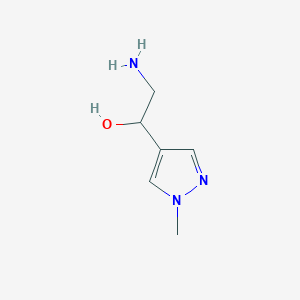
![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)
